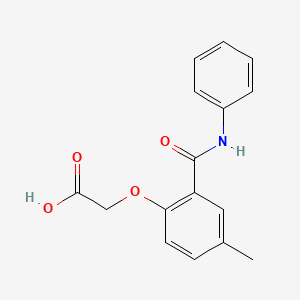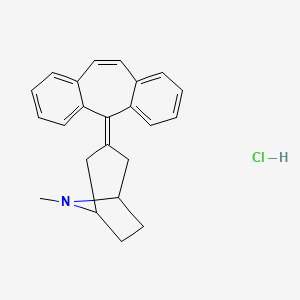
1,1'-(Dimethylsilanediyl)di(pyrrolidin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) is a compound that features a silicon atom bonded to two pyrrolidin-2-one groups. Pyrrolidin-2-one, also known as γ-lactam, is a five-membered lactam ring that is commonly found in both natural and synthetic compounds. The presence of the silicon atom in this compound introduces unique chemical properties that can be exploited in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) typically involves the reaction of dimethylchlorosilane with pyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
(CH3)2SiCl2+2C4H7NO→(CH3)2Si(C4H7NO)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form silanol and pyrrolidin-2-one.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Silanol or siloxane derivatives.
Substitution: Various substituted silanes.
Hydrolysis: Silanol and pyrrolidin-2-one.
Applications De Recherche Scientifique
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a scaffold in drug design due to the bioactive nature of pyrrolidin-2-one.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) depends on its application. In biological systems, the pyrrolidin-2-one moiety can interact with various molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The silicon atom can also influence the compound’s reactivity and stability, enhancing its effectiveness in certain applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the silicon atom.
Dimethylsilanediol: Contains silicon but lacks the pyrrolidin-2-one groups.
Silicon-containing γ-lactams: Other compounds with similar structures but different substituents.
Uniqueness
1,1’-(Dimethylsilanediyl)di(pyrrolidin-2-one) is unique due to the combination of the silicon atom and pyrrolidin-2-one groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
37862-99-0 |
|---|---|
Formule moléculaire |
C10H18N2O2Si |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
1-[dimethyl-(2-oxopyrrolidin-1-yl)silyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,11-7-3-5-9(11)13)12-8-4-6-10(12)14/h3-8H2,1-2H3 |
Clé InChI |
DDLIYUBSWDSRQU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N1CCCC1=O)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)


![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)

